7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE
Description
7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique arrangement of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N5O/c22-19(23)18-11-17(14-5-2-1-3-6-14)25-20-16(12-24-28(18)20)21(29)27-10-9-26-8-4-7-15(26)13-27/h1-3,5-6,11-12,15,19H,4,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIWXLCALMDKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE involves multiple steps, starting with the construction of the core heterocyclic structures. The synthetic route typically includes:
Formation of the hexahydropyrrolo[1,2-a]pyrazine ring: This can be achieved through intramolecular cyclization reactions involving amino esters or amino keto esters.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific reaction conditions to ensure selective incorporation.
Assembly of the pyrazolo[1,5-a]pyrimidine scaffold: This is typically done through condensation reactions involving appropriate precursors and catalysts.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of specific enzymes and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures such as imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines. Compared to these compounds, 7-(DIFLUOROMETHYL)-3-{OCTAHYDROPYRROLO[1,2-A]PYRAZINE-2-CARBONYL}-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE offers unique structural features that may confer distinct biological activities and applications . The presence of the difluoromethyl group and the specific arrangement of the heterocyclic rings contribute to its uniqueness and potential advantages in various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
